![molecular formula C10H14N2O B171883 N-(2-Aminophenyl)butanamide CAS No. 10268-80-1](/img/structure/B171883.png)
N-(2-Aminophenyl)butanamide
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Description
N-(2-Aminophenyl)butanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
N-(2-Aminophenyl)butanamide has been investigated for its potential as a therapeutic agent. Studies indicate that derivatives of this compound exhibit:
- Anticancer Activity : Research has shown that compounds related to this compound can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values significantly lower than standard treatments like cisplatin .
- Antimicrobial Properties : Some studies suggest that this compound may possess antibacterial activity against specific strains, although detailed investigations are required to establish its efficacy and mechanism of action.
Chemical Biology
This compound serves as a valuable building block in the synthesis of more complex molecules. Its amine group allows for further modifications, making it a versatile intermediate in drug discovery and development.
Industrial Applications
In the industrial sector, this compound is being explored for:
- Polymer Production : The compound can be used to create polymers with specific properties due to its unique chemical structure.
- Coatings and Adhesives : Its reactivity can be harnessed in formulating specialized coatings that require specific adhesion properties.
Case Study 1: Anticancer Activity
A recent study synthesized a series of this compound derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells. The results indicated that certain derivatives exhibited potent antiproliferative effects, outperforming existing chemotherapy agents .
Compound | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
Compound A | 0.4 | 78.75 times more potent |
Compound B | 1.0 | 50.8 times more active |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound derivatives against various bacterial strains. Preliminary results showed promising activity against Gram-positive bacteria, warranting further exploration into structure-activity relationships .
Properties
CAS No. |
10268-80-1 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(2-aminophenyl)butanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5,11H2,1H3,(H,12,13) |
InChI Key |
IMCVXQWSFSVSSY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1N |
Origin of Product |
United States |
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